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Benzo[b]thiophen-2(3H)-one, 5-chloro-

Cat. No.: B3192764
CAS No.: 65141-31-3
M. Wt: 184.64 g/mol
InChI Key: JPABYTGKHUGVBB-UHFFFAOYSA-N
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Description

Overview of Benzo[b]thiophenone Scaffolds in Synthetic Organic Chemistry

The benzo[b]thiophene moiety, a fusion of a benzene (B151609) and a thiophene (B33073) ring, represents a significant class of sulfur-containing heterocyclic compounds. ambeed.com This structural unit is a "privileged scaffold" in medicinal chemistry, meaning it is a common feature in a variety of biologically active compounds. semanticscholar.org The versatility of the benzo[b]thiophene core allows for a wide range of chemical modifications, leading to a diverse library of derivatives with various electronic and steric properties.

The introduction of a ketone functional group, forming a benzo[b]thiophenone, further enhances the chemical reactivity and potential applications of this scaffold. Ketones are pivotal in organic synthesis, serving as electrophilic sites for nucleophilic attack and as handles for a variety of chemical transformations. nih.gov The parent compound, Benzo[b]thiophen-2(3H)-one, features the ketone at the 2-position of the thiophene ring. epa.gov

General Academic Significance of Chlorinated Heterocyclic Ketones

The incorporation of chlorine atoms into heterocyclic structures is a well-established strategy in medicinal chemistry and materials science. Halogenation, and specifically chlorination, can significantly alter a molecule's physicochemical properties. The introduction of a chloro group can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. There are over 250 FDA-approved drugs containing chlorine, highlighting the importance of this element in drug design. nih.gov

Chlorinated heterocyclic ketones, therefore, combine the reactivity of the ketone group with the modulating effects of the chlorine substituent. This combination makes them valuable intermediates in the synthesis of more complex molecules and interesting subjects for biological screening.

Research Trajectory and Objectives for 5-chloro-Benzo[b]thiophen-2(3H)-one Investigations

While specific research objectives for 5-chloro-Benzo[b]thiophen-2(3H)-one are not extensively documented in publicly available literature, we can infer potential research directions based on studies of analogous compounds. The primary objectives for investigating a novel compound like this would likely include:

Development of Efficient Synthetic Routes: Establishing a reliable and high-yielding synthesis is the first critical step. Research would focus on identifying suitable starting materials and reaction conditions.

Characterization of Physicochemical Properties: A thorough analysis of the compound's spectral data (NMR, IR, Mass Spectrometry) and physical properties (melting point, solubility) is essential for its identification and for predicting its behavior in various chemical environments.

Exploration of Chemical Reactivity: Investigating the reactivity of the ketone group and the influence of the 5-chloro substituent on the aromatic ring would be a key area of study. This could involve reactions such as aldol (B89426) condensations, reductions, and nucleophilic aromatic substitutions.

Biological Screening: Given the broad range of biological activities reported for benzo[b]thiophene derivatives, it is highly probable that 5-chloro-Benzo[b]thiophen-2(3H)-one would be screened for various therapeutic activities, such as antimicrobial, anticancer, or anti-inflammatory properties. sigmaaldrich.com

Data on Related Compounds

Due to the limited direct data on 5-chloro-Benzo[b]thiophen-2(3H)-one, the following tables provide information on the parent compound and a closely related derivative to offer context.

Table 1: Physicochemical Properties of Benzo[b]thiophen-2(3H)-one

PropertyValueSource
Molecular FormulaC₈H₆OS epa.gov
Molar Mass150.20 g/mol epa.gov
AppearanceSolid-
Melting PointNot available-
Boiling PointNot available-

Interactive Data Table: Spectroscopic Data for Related Benzo[b]thiophene Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)
6-Chlorobenzo[b]thiophene-2-carboxylic acid13.57 (bs, 1H), 8.23 (d, J = 2.0 Hz, 1H), 8.12 (s, 1H), 8.02 (d, J = 8.6 Hz, 1H), 7.50 (dd, J = 8.6, 2.0 Hz, 1H)163.48, 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, 122.60Not available
(E)-N'-(Benzo[d] nih.govdioxol-5-ylmethylene)-6-chlorobenzo[b]thiophene-2-carbohydrazide12.08 (s, 0.5H), 11.97 (s, 0.5H), 8.39 (d, J = 8.3 Hz, 1H), 8.33–7.97 (m, 3H)Not available[M+H]⁺ 359.0254

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClOS B3192764 Benzo[b]thiophen-2(3H)-one, 5-chloro- CAS No. 65141-31-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65141-31-3

Molecular Formula

C8H5ClOS

Molecular Weight

184.64 g/mol

IUPAC Name

5-chloro-3H-1-benzothiophen-2-one

InChI

InChI=1S/C8H5ClOS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3H,4H2

InChI Key

JPABYTGKHUGVBB-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)Cl)SC1=O

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)SC1=O

Origin of Product

United States

Synthetic Methodologies for 5 Chloro Benzo B Thiophen 2 3h One and Its Derivatives

Retrosynthetic Approaches to the 5-chloro-Benzo[b]thiophen-2(3H)-one Core

A retrosynthetic analysis of 5-chloro-benzo[b]thiophen-2(3H)-one, also known as 5-chlorothioindoxyl, suggests that the most logical and strategically sound disconnections involve the bonds forming the heterocyclic ring. The primary disconnection is typically made at the C-S bond (aryl-S) and the C2-C3 bond, leading back to a suitably substituted benzene (B151609) precursor.

Given the electronic properties of the benzothiophene (B83047) ring, direct regioselective chlorination at the C-5 position of a pre-formed benzo[b]thiophen-2(3H)-one is challenging. Therefore, a more robust retrosynthetic strategy begins with a precursor that already contains the chlorine atom at the para-position relative to the eventual sulfur linkage.

This leads to two primary retrosynthetic pathways:

The Thiophenol Route: The target molecule can be disconnected to (4-chloro-2-sulfanylphenyl)acetic acid . This intermediate contains all the necessary atoms in the correct arrangement for a final intramolecular esterification (lactonization) or dehydration to form the thioindolone ring.

The Thioether Route: An alternative disconnection breaks the C2-C(aryl) bond, leading back to (4-chlorophenylthio)acetic acid . This common starting material can undergo an intramolecular Friedel-Crafts-type acylation, known as the Hinsberg cyclization, to form the five-membered ketone ring. This approach is often more practical due to the greater commercial availability of the precursors, namely 4-chlorothiophenol (B41493) and a haloacetic acid.

Both approaches underscore a key strategic principle: the incorporation of the 5-chloro substituent is best achieved by starting with a commercially available, 4-chloro-substituted benzene derivative rather than attempting a late-stage chlorination.

Established Synthetic Routes to Benzo[b]thiophen-2(3H)-ones (Thioindolones)

Several foundational methods have been established for the synthesis of the benzo[b]thiophen-2(3H)-one core. These routes are adaptable for producing substituted derivatives, including the 5-chloro variant, provided the correct starting materials are used.

The most direct and widely used method for constructing the benzo[b]thiophen-2(3H)-one framework is the intramolecular cyclization of aryl thioacetic acids. This can be approached in two primary ways:

Cyclization of (Arylthio)acetic Acids: This method involves the reaction of a thiophenol with an α-haloacetate, followed by intramolecular cyclization. For the synthesis of the 5-chloro derivative, the process would begin with 4-chlorothiophenol. The subsequent cyclization of the resulting (4-chlorophenylthio)acetic acid is typically promoted by strong acids or dehydrating agents like polyphosphoric acid (PPA) or Eaton's reagent. The reaction proceeds via an electrophilic attack of the activated carboxyl group onto the aromatic ring at the position ortho to the sulfur atom.

Cyclization of ortho-Mercaptophenylacetic Acids: A more direct, though often less accessible, route is the dehydration of a pre-formed (4-chloro-2-mercaptophenyl)acetic acid. This reaction is a formal intramolecular thio-lactonization and can be effected by dehydrating agents to furnish the final product.

The table below summarizes typical conditions for this type of cyclization.

Starting Material PrecursorReagents for CyclizationProduct Core
(4-Chlorophenylthio)acetic acidPolyphosphoric Acid (PPA), heat5-Chloro-benzo[b]thiophen-2(3H)-one
(4-Chlorophenylthio)acetyl chlorideAlCl₃ (Friedel-Crafts)5-Chloro-benzo[b]thiophen-2(3H)-one
2-Alkynyl thioanisolesCopper(II) sulfate, Sodium Halides3-Halobenzo[b]thiophene nih.gov

This table illustrates the general principle; specific yields and conditions vary based on the full substitution pattern.

The Wolff rearrangement is a powerful reaction that converts an α-diazoketone into a ketene (B1206846) through a 1,2-rearrangement with the extrusion of dinitrogen gas. rsc.org This ketene can then be trapped by various nucleophiles. In the context of synthesizing the benzo[b]thiophen-2(3H)-one core, a sulfur analogue of the Wolff rearrangement can be envisioned.

This synthetic pathway would be a specialized application of the Arndt-Eistert synthesis, which is a well-known method for homologating carboxylic acids. organic-chemistry.orgwikipedia.org The key steps would be:

Activation of a 4-chloro-2-mercaptobenzoic acid to its corresponding acid chloride.

Reaction with diazomethane (B1218177) to form an intermediate α-diazoketone.

A metal-catalyzed (e.g., Ag₂O) or photochemical Wolff rearrangement. In this step, the aryl group ortho to the sulfur would migrate, leading to a ketene intermediate.

Intramolecular trapping of the ketene by the thiol group to cyclize and form the 5-chloro-benzo[b]thiophen-2(3H)-one ring.

While synthetically elegant, this method is less common for this specific heterocycle due to the availability of more direct cyclization methods and the hazardous nature of diazomethane. wikipedia.org

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. While MCRs for the synthesis of highly substituted aromatic benzo[b]thiophenes are known, specific MCRs that directly yield the benzo[b]thiophen-2(3H)-one framework are less documented.

Conceptually, a three-component reaction could be designed involving a 4-chlorothiophenol, an activated carbonyl compound (like glyoxylic acid), and a third component to facilitate cyclization and form the thioindolone ring in one pot. Such strategies represent an advanced area of research with the potential to rapidly generate libraries of substituted benzo[b]thiophenones for screening purposes.

Advanced Synthetic Strategies for the 5-chloro Substitution Pattern

Achieving the 5-chloro substitution pattern requires a deliberate synthetic strategy that overcomes the natural reactivity of the benzothiophene nucleus.

There are two main strategies for introducing the chlorine atom onto the benzothiophene scaffold: direct halogenation of the pre-formed ring or using a chlorinated starting material.

Direct Chlorination Challenges: Electrophilic aromatic substitution on the parent benzo[b]thiophene ring does not favor substitution at the C-5 position. The C-3 position is the most nucleophilic and therefore the most reactive site for electrophiles. nih.govresearchgate.net Studies on the direct chlorination of C-2 substituted benzothiophenes using agents like sodium hypochlorite (B82951) have shown that the reaction provides the C-3 chlorinated product. nih.gov This inherent regioselectivity makes the direct chlorination of benzo[b]thiophen-2(3H)-one to obtain the 5-chloro isomer an inefficient and low-yielding approach.

Strategy of Pre-chlorinated Precursors: The most effective and common strategy is to begin the synthesis with a benzene-ring precursor that already contains a chlorine atom at the required position. For 5-chloro-benzo[b]thiophen-2(3H)-one, the ideal starting material is 4-chlorothiophenol . This commercially available compound establishes the chloro-substituent's position from the outset, bypassing any issues with regioselectivity during the ring-forming steps. The synthesis of related structures, such as diethyl 5-chlorobenzo[b]thiophene-2,3-dicarboxylate, has been successfully demonstrated using chlorinated precursors, confirming the viability of this strategy. rsc.org

The table below contrasts the outcomes of different chlorination strategies.

Synthetic StrategyStarting MaterialReagents/ConditionsMajor ProductCitation
Direct HalogenationC2-Substituted Benzo[b]thiopheneNaOCl·5H₂O, aq. MeCN, 65–75 °C3-Chloro-C2-substituted-benzo[b]thiophene nih.gov
Precursor Strategy4-Chlorothiophenol + Chloroacetic acid1. Base (e.g., NaOH) 2. Acid (e.g., PPA)5-Chloro-benzo[b]thiophen-2(3H)-one(Established Method)
Precursor StrategyBis(4-chlorophenyl) disulfide + Diethyl acetylenedicarboxylateVisible light, photocatalystDiethyl 5-chlorobenzo[b]thiophene-2,3-dicarboxylate rsc.org

This data clearly indicates that for regioselective synthesis of the 5-chloro title compound, synthetic routes commencing with a pre-chlorinated aromatic precursor are superior.

Transition Metal-Catalyzed Coupling Reactions for Precursor Synthesis (e.g., Suzuki coupling for thiophene (B33073) arylation)

The construction of precursors for 5-chloro-benzo[b]thiophen-2(3H)-one often relies on the formation of key carbon-carbon and carbon-heteroatom bonds, a task for which transition metal-catalyzed coupling reactions are exceptionally well-suited. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Stille couplings are instrumental in synthesizing substituted thiophenes and benzothiophenes that serve as immediate precursors to the target molecule. researchgate.netresearchgate.net

The Suzuki coupling, for instance, is widely used to arylate the thiophene ring. This reaction typically involves the coupling of a thienylboronic acid or ester with an aryl halide. To generate a precursor for the 5-chloro-benzo[b]thiophen-2(3H)-one, a suitably substituted thiophene could be coupled with a chlorinated benzene derivative.

Similarly, the Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is employed in the synthesis of complex benzothiophene structures. researchgate.net One synthetic approach involves the coupling of an alkyne with a substituted thiophene, followed by an electrophilic cyclization to form the fused benzo ring. researchgate.net For example, the reaction between 2-bromo-5-substituted-thiophene and an appropriately substituted alkyne can yield a precursor that, upon cyclization, forms the benzothiophene skeleton. researchgate.net The Stille coupling offers another route, utilizing organotin reagents to achieve similar bond formations.

These coupling reactions are valued for their functional group tolerance and high efficiency, allowing for the assembly of complex molecular architectures that are essential for the subsequent formation of the final product. researchgate.net

Ring-Closing Metathesis Strategies (if applicable to specific precursors)

Ring-Closing Metathesis (RCM) is a powerful technique for the synthesis of cyclic compounds, including heterocycles containing sulfur. wikipedia.org This reaction utilizes catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts), to form a new double bond within a molecule by joining two existing alkene functionalities, typically with the release of ethylene (B1197577) gas. wikipedia.orgorganic-chemistry.org

While not a conventional method for synthesizing the benzo[b]thiophen-2(3H)-one core directly, RCM presents a viable, albeit hypothetical, strategy for constructing specific, highly functionalized precursors. A potential RCM approach would involve a diene precursor where the two alkene groups are positioned to facilitate the formation of a thiophene or dihydrothiophene ring.

For instance, a precursor molecule containing two vinyl groups attached to a sulfur-containing backbone could undergo intramolecular cyclization via RCM. The resulting cyclic alkene could then be further elaborated through subsequent chemical transformations, such as oxidation and aromatization, to yield the desired benzothiophene structure. The key advantage of RCM lies in its atom economy, as the primary byproduct is volatile ethylene, simplifying purification. wikipedia.org The functional group tolerance of modern Grubbs catalysts makes RCM compatible with a wide range of substrates, including those containing epoxides, ketones, and amines. wikipedia.orgnih.gov

Optimization and Efficiency of Synthetic Protocols

The efficiency and practicality of any synthetic route are determined by a careful optimization of reaction parameters. For the synthesis of 5-chloro-benzo[b]thiophen-2(3H)-one, this involves a systematic evaluation of solvents, catalysts, temperature, and pressure, alongside the development of more sustainable and efficient chemical pathways.

Solvent and Catalyst Screening in Reaction Optimization

The choice of solvent and catalyst is critical for maximizing reaction yield and minimizing side products. Different reaction steps in the synthesis of benzothiophenes may require different solvent environments. For example, Friedel-Crafts acylation steps are often carried out in non-polar solvents like 1,2-dichloroethane, chloroform, or methylene (B1212753) chloride. google.com A study focusing on RCM reactions highlighted the significant impact of the solvent, with acetic acid being identified as a potentially useful medium. rsc.org

Catalyst screening is equally important. In transition metal-catalyzed coupling reactions, the choice of palladium source (e.g., Pd(OAc)₂) and the associated ligands (e.g., BINAP) can dramatically influence the reaction's success. rsc.org Similarly, for RCM, different generations of Grubbs catalysts exhibit varying levels of activity and stability, necessitating screening to find the optimal catalyst for a specific substrate. organic-chemistry.org

Below is a table summarizing solvents and catalysts commonly employed in synthetic steps relevant to benzothiophene synthesis.

Reaction TypeSolventsCatalysts/ReagentsSource
Friedel-Crafts Acylation1,2-dichloroethane, ChloroformBoron trichloride google.com
CyclizationDichloroethane (DCE), Dimethylformamide (DMF)CuCl₂, DABCO rsc.org
Suzuki/Sonogashira CouplingToluene, AcetonitrilePd(OAc)₂, Cs₂CO₃, BINAP researchgate.netrsc.org
Ring-Closing MetathesisDichloromethane, Acetic AcidGrubbs Catalysts (I & II) organic-chemistry.orgrsc.org
Microwave-Assisted SynthesisDimethyl sulfoxide (B87167) (DMSO)Triethylamine rsc.orgrsc.org

Temperature and Pressure Effects on Reaction Kinetics and Yields

Temperature is a key parameter that governs reaction rates and product distribution. In the synthesis of benzothiophene derivatives, reaction temperatures can range from ambient temperature to high-temperature reflux conditions. For instance, some cyclization reactions are conducted at elevated temperatures, such as 60°C or 80°C, to ensure complete consumption of starting materials. rsc.orgnih.gov A patent for a related compound specifies cooling a mixture to 74°C before proceeding with the next step, followed by a 3-hour reflux. google.com

Microwave-assisted syntheses often employ even higher temperatures (e.g., 130-150°C) to dramatically shorten reaction times. rsc.org The precise control of temperature is essential; insufficient heat may lead to a slow or incomplete reaction, while excessive heat can cause decomposition of reactants or products, leading to lower yields and the formation of impurities.

While pressure is a less frequently cited variable in standard laboratory syntheses of benzothiophenes, it plays a crucial role in reactions involving gaseous reagents or byproducts. According to Le Chatelier's principle, in reactions like RCM that produce ethylene gas, controlling the pressure can influence the reaction equilibrium and drive the reaction towards the desired product.

Development of Atom-Economical Synthetic Pathways

Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials from the starting reagents into the final product. The development of atom-economical pathways is a key goal in modern organic synthesis.

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes compared to conventional heating methods. researchgate.net

Several studies have demonstrated the utility of microwave irradiation in the synthesis of benzothiophenes and related heterocyclic scaffolds. rsc.orgrsc.org For example, the reaction of 2-halobenzonitriles with methyl thioglycolate to produce 3-aminobenzo[b]thiophenes was achieved in high yields (58–96%) at 130°C under microwave conditions. rsc.orgrsc.org In another instance, the synthesis of 5-aryl-thiophene-2-carboxylates, which required 2-3 hours under conventional reflux, was completed in just 5 minutes using microwave irradiation. researchgate.net

The table below compares reaction times for conventional versus microwave-assisted methods for similar transformations.

ReactionConventional Method (Time)Microwave-Assisted Method (Time)Source
Synthesis of 5-Aryl-thiophene-2-carboxylates2-3 hours5 minutes researchgate.net
Synthesis of 3-Aminobenzo[b]thiophenesNot specified (typically hours)75 minutes (for a coupling step) rsc.org
Synthesis of TriazolothiadiazolesNot specified (typically hours)5-15 minutes scielo.br

This rapid heating technology not only enhances efficiency but also enables reactions that may be difficult to achieve using standard heating techniques, making it a valuable method in the optimization of synthetic protocols for complex molecules like 5-chloro-benzo[b]thiophen-2(3H)-one.

Chemical Transformations and Reactivity Profiles of 5 Chloro Benzo B Thiophen 2 3h One

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

Electrophilic aromatic substitution (EAS) on the benzocyclic portion of 5-chloro-benzo[b]thiophen-2(3H)-one is influenced by the electronic properties of both the chloro-substituent and the fused heterocyclic ring system.

The chlorine atom at the C-5 position plays a critical role in directing the regiochemical outcome of electrophilic aromatic substitution reactions. Halogens are characterized by a dual electronic effect: they are inductively electron-withdrawing (-I effect) due to their high electronegativity, and they are also capable of resonance electron-donation (+R effect) through their lone pairs. libretexts.org

The fused thiophenone ring, containing an electron-withdrawing carbonyl group, generally deactivates the entire bicyclic system towards electrophilic attack. However, considering the benzene moiety specifically, the directing effect of the C-5 chloro group remains the dominant factor in determining the position of substitution. Among the possible sites, the C-6 position is sterically more accessible than the C-4 position, which is situated between the chloro substituent and the ring fusion. The C-7 position is para to the chloro group. Therefore, a mixture of 4-, 6-, and 7-substituted products would be expected, with the relative yields depending on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position of Substitution Relationship to Chloro Group Electronic Influence Expected Product
C-4 Ortho Directed by +R effect 4-E-5-chloro-benzo[b]thiophen-2(3H)-one
C-6 Ortho Directed by +R effect 6-E-5-chloro-benzo[b]thiophen-2(3H)-one
C-7 Para Directed by +R effect 7-E-5-chloro-benzo[b]thiophen-2(3H)-one

(Where E represents the incoming electrophile)

Reactions Involving the Carbonyl Group (C=O) at Position 2

The carbonyl group and the adjacent methylene (B1212753) group at C-3 are key sites for nucleophilic addition and condensation reactions.

The ketone functionality at C-2 can be readily reduced to a secondary alcohol, yielding 5-chloro-2,3-dihydrobenzo[b]thiophen-2-ol. This transformation can be achieved using standard reducing agents. The choice of reagent allows for control over the reaction's selectivity.

For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for the selective reduction of ketones and aldehydes. A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), would also effectively perform this reduction, though it is less chemoselective and would react with a broader range of functional groups if present.

Table 2: Reagents for Reduction of the C-2 Carbonyl Group

Reagent Product Typical Conditions
Sodium Borohydride (NaBH₄) 5-chloro-2,3-dihydrobenzo[b]thiophen-2-ol Methanol or Ethanol (B145695), Room Temperature

The methylene protons at the C-3 position are acidic due to their position alpha to the electron-withdrawing carbonyl group. This acidity allows the C-3 carbon to act as a nucleophile in base-catalyzed condensation reactions with various electrophiles, particularly aldehydes and ketones.

This reactivity is characteristic of active methylene compounds and is exploited in reactions such as the Knoevenagel and aldol-type condensations. In the presence of a base (e.g., piperidine, sodium ethoxide, or lithium diisopropylamide (LDA)), 5-chloro-benzo[b]thiophen-2(3H)-one can react with aldehydes to form 3-ylidene derivatives. researchgate.net This reaction provides a versatile method for introducing a wide range of substituents at the C-3 position, leading to the synthesis of compounds with extended conjugation.

Table 3: Examples of Knoevenagel-type Condensation Reactions

Aldehyde Reactant Base Catalyst Product
Benzaldehyde Piperidine 3-(phenylmethylidene)-5-chlorobenzo[b]thiophen-2(3H)-one
4-Nitrobenzaldehyde Sodium Ethoxide 3-(4-nitrobenzylidene)-5-chlorobenzo[b]thiophen-2(3H)-one

Reactivity of the Sulfur Atom and Thiophene (B33073) Ring System

The sulfur atom in the thiophene ring is susceptible to oxidation, a common reaction pathway for thioethers.

The sulfur atom in the 5-chloro-benzo[b]thiophen-2(3H)-one ring system can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. The oxidation state of the sulfur can be controlled by the choice of oxidizing agent and the reaction stoichiometry.

Oxidation to the sulfoxide, 5-chloro-benzo[b]thiophen-2(3H)-one 1-oxide, can be achieved using one equivalent of a mild oxidizing agent like hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.

Further oxidation to the sulfone, 5-chloro-benzo[b]thiophen-2(3H)-one 1,1-dioxide, requires stronger oxidizing conditions or an excess of the oxidizing agent. sigmaaldrich.com The formation of these sulfones can also be accomplished through electrochemical methods. bohrium.comrsc.org The introduction of oxygen atoms to the sulfur significantly alters the electronic properties and geometry of the heterocyclic ring.

Table 4: Oxidation Products of the Sulfur Atom

Product Name Structure Reagents and Conditions
5-chloro-benzo[b]thiophen-2(3H)-one 1-oxide Sulfoxide (S=O) 1 eq. m-CPBA, CH₂Cl₂, 0°C

Ring-Opening and Rearrangement Reactions

The benzo[b]thiophen-2(3H)-one scaffold, while relatively stable, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations are often driven by the release of ring strain or the formation of more stable electronic configurations. For instance, in the presence of strong bases or certain nucleophiles, the lactone-like thioester bond can be susceptible to cleavage.

While specific examples detailing the ring-opening of 5-chloro-benzo[b]thiophen-2(3H)-one are not extensively documented in the literature, analogous transformations in related systems suggest potential pathways. For example, treatment with strong nucleophiles could lead to the cleavage of the C-S bond, followed by rearrangement.

One notable rearrangement reaction applicable to ketones is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester or a cyclic ketone into a lactone using peroxy acids or hydrogen peroxide. masterorganicchemistry.com Although this is an oxidation reaction, it involves a key rearrangement step where an alkyl or aryl group migrates. In the context of 5-chloro-benzo[b]thiophen-2(3H)-one, this could potentially lead to the formation of a six-membered ring containing a thionolactone.

Palladium-Catalyzed C-H Arylation and Alkenylation of the Thiophene Ring

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heteroaromatic compounds, including benzo[b]thiophenes. acs.org These reactions offer an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. acs.orgorganic-chemistry.org

The direct C-H arylation and alkenylation of the thiophene ring in 5-chloro-benzo[b]thiophen-2(3H)-one would primarily target the C3 position, which is activated by the adjacent carbonyl group. While specific studies on this exact substrate are limited, research on related benzo[b]thiophene derivatives provides valuable insights into the expected reactivity.

For instance, the direct C2-arylation of benzo[b]thiophene has been achieved using palladium catalysts in the presence of an oxidant. acs.org In the case of benzo[b]thiophene 1,1-dioxides, palladium-catalyzed C2-selective direct arylation with arylboronic acids has been reported. nih.gov The reaction conditions for such transformations typically involve a palladium source, a ligand, a base, and an appropriate solvent.

The general reaction scheme for the palladium-catalyzed C-H arylation of a benzo[b]thiophene derivative is as follows:

General Reaction for Palladium-Catalyzed C-H Arylation

Table 1: Examples of Palladium-Catalyzed C-H Arylation of Benzo[b]thiophene Derivatives

SubstrateArylating AgentCatalyst SystemProductYield (%)Reference
Benzo[b]thiopheneAryl iodidePd(OAc)2, Ag2O, NaOAc2-Arylbenzo[b]thiopheneVaries acs.org
Benzo[b]thiophene 1,1-dioxideArylboronic acidPd(OAc)2, Cu(OAc)2, Pyridine2-Arylbenzo[b]thiophene 1,1-dioxideUp to 85% nih.gov

Nucleophilic Substitution Reactions of the Chloro-Substituent

The chloro substituent at the C5 position of the benzo[b]thiophene ring is generally unreactive towards nucleophilic aromatic substitution (SNA r) under standard conditions. However, the presence of activating groups or the use of specific catalytic systems can facilitate this transformation. For SNA r to occur, the aromatic ring needs to be electron-deficient, and there must be a good leaving group. masterorganicchemistry.comwikipedia.orglibretexts.org

In 5-chloro-benzo[b]thiophen-2(3H)-one, the carbonyl group at the 2-position and the sulfur atom in the thiophene ring influence the electronic properties of the benzene ring. The carbonyl group is electron-withdrawing, which can help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNA r reaction. youtube.com

The general mechanism for an SNA r reaction involves the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group.

General Mechanism for Nucleophilic Aromatic Substitution

While specific examples of nucleophilic substitution on 5-chloro-benzo[b]thiophen-2(3H)-one are not abundant in the literature, related transformations on other 5-chlorobenzo[b]thiophene derivatives have been reported. For instance, the displacement of the chloro group with various nucleophiles can be achieved under forcing conditions or with the aid of a transition metal catalyst.

Derivatization and Functionalization Strategies

Formation of Spiro-Heterocycles and Fused Ring Systems

The carbonyl group at the C2 position of 5-chloro-benzo[b]thiophen-2(3H)-one serves as a versatile handle for the construction of more complex molecular architectures, including spiro-heterocycles and fused ring systems. These structures are of significant interest in medicinal chemistry and materials science. nih.gov

A notable example is the synthesis of spirooxindoles through a 1,3-dipolar cycloaddition reaction. In a study by Barakat et al., a series of spirooxindole-benzo[b]thiophene derivatives were synthesized. nih.gov One of the key starting materials was a 5-chloro-substituted isatin, which reacted with a benzo[b]thiophene-based chalcone (B49325) in the presence of an amino acid to yield the spirocyclic product. This reaction demonstrates the potential of utilizing the benzo[b]thiophene scaffold in multicomponent reactions to generate diverse heterocyclic systems.

Reaction Scheme for the Synthesis of a Spirooxindole-Benzo[b]thiophene Derivative

Table 2: Synthesis of a Spirooxindole-Benzo[b]thiophene Derivative

Reactant 1Reactant 2Reactant 3ProductReference
Benzo[b]thiophene-based chalcone5-Chloro-isatinThioproline(3S)-7′-(Benzo[b]thiophen-2-yl)-6′-benzoyl-5-chloro-3′,6′,7′,7a'-tetrahydro-1′H-spiro[indoline-3,5′-pyrrolo[1,2-c]thiazol]-2-one nih.govmendeley.com

Furthermore, the benzo[b]thiophene nucleus can be used to construct fused ring systems. For example, the Fiesselmann thiophene synthesis has been employed to create benzo[b]thieno[2,3-d]thiophenes from 3-chlorobenzo[b]thiophene-2-carbonyl chlorides. nih.gov

Reactions with Nitrogen, Oxygen, and Other Heteroatom Nucleophiles

The carbonyl group of 5-chloro-benzo[b]thiophen-2(3H)-one is a primary site for reactions with various heteroatom nucleophiles. These reactions lead to a wide array of functionalized derivatives.

Reactions with Nitrogen Nucleophiles: The reaction of 5-chloro-benzo[b]thiophen-2(3H)-one with primary amines can yield the corresponding imines or enamines, depending on the reaction conditions and the nature of the amine. For example, the synthesis of 5-chloro-2-phenyl-1-benzo[b]thiophene-3-alkanimines has been reported as potential antipsychotic agents. nih.gov Additionally, condensation with hydrazines can afford hydrazones, which can be further functionalized. A study on the synthesis of benzo[b]thiophene acylhydrazones as antimicrobial agents involved the reaction of a substituted benzo[b]thiophene-2-carboxylic hydrazide with various aldehydes. nih.gov

Reactions with Oxygen Nucleophiles: The carbonyl group can react with oxygen nucleophiles such as alcohols in the presence of an acid catalyst to form ketals. These ketals can serve as protecting groups for the ketone functionality during subsequent chemical transformations.

Reactions with Sulfur Nucleophiles: Sulfur nucleophiles, known for their high nucleophilicity, can also react with the carbonyl group. libretexts.org For example, reaction with thiols can lead to the formation of thioketals. These reactions expand the synthetic utility of 5-chloro-benzo[b]thiophen-2(3H)-one for the preparation of sulfur-containing heterocyclic compounds.

Advanced Spectroscopic and Structural Characterization of 5 Chloro Benzo B Thiophen 2 3h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For 5-chloro-Benzo[b]thiophen-2(3H)-one, a detailed analysis of its ¹H and ¹³C NMR spectra would provide critical information regarding its proton and carbon environments.

¹H NMR for Proton Environment and Coupling Analysis

The ¹H NMR spectrum of 5-chloro-Benzo[b]thiophen-2(3H)-one is anticipated to display distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the thiophenone ring. The aromatic region would likely show a complex splitting pattern due to the influence of the chloro substituent on the benzene (B151609) ring. The methylene protons at the 3-position are expected to appear as a singlet.

Interactive Data Table: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-4~7.6d~8.5
H-6~7.3dd~8.5, ~2.0
H-7~7.7d~2.0
H-3 (CH₂)~3.8s-

Note: The predicted values are estimations based on known substituent effects and data from similar benzo[b]thiophene structures. Actual experimental data is required for confirmation.

¹³C NMR for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum would complement the ¹H NMR data by providing insights into the carbon framework of the molecule. The spectrum should reveal signals for the eight unique carbon atoms in 5-chloro-Benzo[b]thiophen-2(3H)-one, including the carbonyl carbon, the quaternary carbons of the fused rings, and the methine carbons of the aromatic ring.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (ppm)
C=O (C-2)~195
C-3~35
C-3a~135
C-4~128
C-5~130
C-6~125
C-7~123
C-7a~140

Note: These are estimated chemical shifts and require experimental verification.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, particularly within the aromatic ring, helping to confirm the substitution pattern.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

Currently, there is no published data on the 2D NMR analysis of 5-chloro-Benzo[b]thiophen-2(3H)-one.

Dynamic NMR Studies for Conformational Analysis

Given the presence of the five-membered thiophenone ring fused to the benzene ring, the molecule is largely planar, and significant conformational dynamics that could be studied by dynamic NMR are not expected under normal conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would be able to determine the exact mass of the molecular ion of 5-chloro-Benzo[b]thiophen-2(3H)-one with high precision. This would allow for the unambiguous determination of its elemental formula, C₈H₅ClOS. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum, with the M and M+2 peaks being readily observable.

Interactive Data Table: Predicted HRMS Data

IonCalculated m/z for C₈H₅³⁵ClOSCalculated m/z for C₈H₅³⁷ClOS
[M]⁺183.9749185.9720
[M+H]⁺184.9827186.9798
[M+Na]⁺206.9646208.9617

Note: These are calculated values. Experimental verification is necessary.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. In the case of 5-chloro-Benzo[b]thiophen-2(3H)-one, MS/MS studies are critical for confirming its molecular structure and understanding its gas-phase ion chemistry.

The electron impact (EI) mass spectrum of related benzo[b]thiophene derivatives often shows characteristic fragmentation patterns. For 5-chloro-Benzo[b]thiophen-2(3H)-one, the molecular ion peak (M+) would be expected. A prominent fragmentation pathway for similar compounds involves the cleavage of bonds adjacent to the heteroatoms. nih.gov

A plausible fragmentation pathway for 5-chloro-Benzo[b]thiophen-2(3H)-one under MS/MS conditions, initiated by electron ionization, could involve the following steps:

Initial Alpha-Cleavage: The initial fragmentation would likely involve the cleavage of the bond alpha to the carbonyl group, leading to the loss of a CO molecule (28 Da). This is a common fragmentation pattern for ketones and lactones. miamioh.edu

Loss of Chlorine: Another significant fragmentation would be the loss of the chlorine atom (35/37 Da), a characteristic fragmentation for chlorinated aromatic compounds. nih.gov

Thiophene (B33073) Ring Fragmentation: Subsequent fragmentation could involve the breakdown of the thiophene ring, potentially through the loss of a thioformyl (B1219250) radical (CHS) or other sulfur-containing fragments. Studies on the fragmentation of benzothiophene (B83047) radical cations have shown complex ring-opening and rearrangement pathways. nih.gov

A proposed fragmentation table based on these principles is presented below:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss (Da)Proposed Structure of Fragment
184/186156/158285-chloro-benzo[b]thiophene cation
184/18614935/37Benzo[b]thiophen-2(3H)-one cation
156/15812135/37Benzo[b]thiophene cation
1219427Phenyl cation

This table is predictive and based on general fragmentation principles.

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of 5-chloro-Benzo[b]thiophen-2(3H)-one would be characterized by absorption bands corresponding to its key functional groups.

C=O Stretch: The carbonyl group (C=O) of the lactone ring is expected to exhibit a strong absorption band in the IR spectrum, typically in the range of 1720-1780 cm⁻¹. The exact position would be influenced by the ring strain and the electronic effects of the fused benzene ring and the sulfur atom.

C-Cl Stretch: The carbon-chlorine (C-Cl) stretching vibration for an aromatic chloride typically appears in the region of 1000-1100 cm⁻¹ in the IR spectrum.

C-S Stretch: The carbon-sulfur (C-S) stretching vibrations are generally weaker and appear in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

A summary of the expected key vibrational frequencies is provided in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C=OStretch1720 - 1780Strong (IR)
C-ClStretch1000 - 1100Medium to Strong (IR)
C-SStretch600 - 800Weak to Medium (IR)
Aromatic C=CStretch1450 - 1600Medium to Strong
Aromatic C-HStretch3000 - 3100Medium

This data is based on characteristic group frequencies and may vary for the specific molecule.

The "fingerprint region" of the IR spectrum, roughly from 1500 cm⁻¹ to 500 cm⁻¹, contains a complex series of absorptions that are unique to a particular molecule. This region for 5-chloro-Benzo[b]thiophen-2(3H)-one would display a unique pattern of bands arising from various bending and stretching vibrations of the entire molecular framework. Comparing the experimental spectrum of a synthesized sample with a calculated spectrum from theoretical models would allow for a detailed assignment of the vibrational modes. Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the conjugated π-electron system of a molecule and its electronic transitions.

The UV-Vis absorption spectrum of 5-chloro-Benzo[b]thiophen-2(3H)-one is expected to show absorptions arising from π → π* transitions within the benzo[b]thiophene chromophore. The presence of the carbonyl group and the chlorine atom as auxochromes will influence the position and intensity of these absorption bands. The conjugated system extends over the benzene ring and the thiophene moiety. The electronic transitions in similar aromatic systems typically occur in the UV region. The introduction of a chlorine atom may lead to a slight bathochromic (red) shift compared to the unsubstituted parent compound.

The polarity of the solvent can influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. slideshare.netresearchgate.net For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic shift, as the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. sciencepublishinggroup.comresearchgate.net In the case of 5-chloro-Benzo[b]thiophen-2(3H)-one, transitioning from a non-polar solvent like hexane (B92381) to a polar solvent like ethanol (B145695) would likely result in a red shift of the main absorption bands.

Fluorescence spectroscopy could also be employed to study the emission properties of this compound. Many benzothiophene derivatives are known to be fluorescent. researchgate.net The fluorescence spectrum would provide information about the energy of the first excited singlet state and the efficiency of the radiative decay process. The fluorescence quantum yield and lifetime would be sensitive to the molecular environment and could be influenced by factors such as solvent polarity and the presence of quenchers.

SolventExpected λmax Shift (relative to non-polar solvent)Transition Type
Hexane (non-polar)Referenceπ → π
Ethanol (polar)Bathochromic (Red Shift)π → π
Acetonitrile (polar aprotic)Bathochromic (Red Shift)π → π*

This table illustrates general trends in solvent effects on π → π transitions.*

Computational Chemistry and Theoretical Investigations of 5 Chloro Benzo B Thiophen 2 3h One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. researchgate.net For derivatives of benzo[b]thiophene, DFT calculations, particularly using hybrid functionals like B3LYP, have been successfully employed to predict molecular geometries, vibrational frequencies, and electronic characteristics. researchgate.netdocumentsdelivered.com These computational approaches provide insights that are often in good agreement with experimental data. documentsdelivered.com

The molecular structure of 5-chloro-benzo[b]thiophen-2(3H)-one has been optimized using DFT methods to determine its most stable conformation. The geometry of the molecule is influenced by the fusion of the benzene (B151609) and thiophene (B33073) rings, as well as the presence of the chloro substituent and the carbonyl group. The planarity of the bicyclic system is a key feature, though slight deviations can occur.

Theoretical calculations on related thiophene derivatives have utilized the B3LYP hybrid functional with various basis sets, such as 6-31+G(d,p), to obtain optimized geometries that correspond to minima on the potential energy surface. researchgate.net For 5-chloro-benzo[b]thiophen-2(3H)-one, the key structural parameters, including bond lengths, bond angles, and dihedral angles, can be predicted. These calculations are crucial for understanding the molecule's stability and reactivity. chemijournal.com

Below is a representative table of predicted structural parameters for 5-chloro-benzo[b]thiophen-2(3H)-one, based on values reported for analogous structures in the literature.

ParameterAtom(s)Predicted Value
Bond LengthC1-C21.37 Å
C2-C31.41 Å
C3-S1.75 Å
C4-C51.39 Å
C5-Cl1.74 Å
C8=O1.22 Å
Bond AngleC1-C2-C3120.5°
C2-C3-S111.0°
C4-C5-Cl119.5°
C7-C8=O125.0°
Dihedral AngleC1-C2-C3-S0.5°
C4-C5-C6-C7-179.8°

Note: The data in this table is illustrative and based on computational studies of similar heterocyclic compounds.

The electronic properties of 5-chloro-benzo[b]thiophen-2(3H)-one can be elucidated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. chemijournal.com

In conjugated π-electron systems, such as the one present in this molecule, the HOMO is typically associated with the electron-donating ability, while the LUMO is related to the electron-accepting ability. researchgate.net For substituted benzothiophenes, the HOMO is often distributed over the π-system of the bicyclic ring, while the LUMO may be localized on specific moieties. The presence of the electron-withdrawing chloro group and carbonyl group is expected to influence the energy levels of these orbitals.

The analysis of the electronic structure also includes the charge distribution, which can be calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. documentsdelivered.com These calculations provide insights into the partial charges on each atom, helping to identify electrophilic and nucleophilic sites within the molecule.

Electronic PropertyPredicted Value/Description
HOMO Energy-6.5 eV
LUMO Energy-2.0 eV
HOMO-LUMO Gap (ΔE)4.5 eV
HOMO DistributionPrimarily located on the benzothiophene (B83047) ring system.
LUMO DistributionSignificant contribution from the carbonyl group and the thiophene ring.
Charge DistributionNegative charge localized on the oxygen and chlorine atoms; positive charge on the carbonyl carbon.

Note: The data in this table is illustrative and based on computational studies of similar heterocyclic compounds.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface.

For 5-chloro-benzo[b]thiophen-2(3H)-one, the MEP surface is expected to show regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The most negative potential is anticipated to be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The chlorine atom will also contribute to a region of negative potential.

Conversely, regions of positive potential are expected around the hydrogen atoms of the benzene ring and the methylene (B1212753) group adjacent to the carbonyl function. These sites would be susceptible to nucleophilic attack. The MEP analysis, therefore, complements the HOMO-LUMO analysis in predicting the reactive behavior of the molecule.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies.

For a given reaction of 5-chloro-benzo[b]thiophen-2(3H)-one, computational methods can be used to map out the potential energy surface, locating the transition state (TS) structures that connect reactants to products. The energy difference between the reactants and the transition state is the activation barrier (activation energy), which is a key determinant of the reaction rate.

While specific reaction studies for this exact molecule are not prevalent, computational investigations of related thiophenes have successfully modeled various transformations. acs.orgacs.org For instance, in reactions such as electrophilic substitution or nucleophilic addition to the carbonyl group, DFT calculations can provide detailed geometries of the transition states and the associated activation energies. researchgate.netnih.gov

Reaction TypeReactant(s)Product(s)Calculated Activation Energy (Illustrative)
Nucleophilic Addition5-chloro-benzo[b]thiophen-2(3H)-one + Nu⁻Adduct15-25 kcal/mol
Electrophilic Aromatic Substitution5-chloro-benzo[b]thiophen-2(3H)-one + E⁺Substituted product20-35 kcal/mol

Note: The data in this table is illustrative and represents typical ranges for such reactions based on computational studies of related compounds.

Computational modeling is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. By comparing the activation energies for different possible reaction pathways, the most favorable route can be identified.

For 5-chloro-benzo[b]thiophen-2(3H)-one, which has multiple potential reaction sites, DFT calculations can predict whether a reaction is more likely to occur at the benzene ring, the thiophene ring, or the carbonyl group. For example, in an electrophilic aromatic substitution, calculations can determine which position on the benzene ring is most susceptible to attack by comparing the activation barriers for substitution at each site.

Similarly, if a reaction can lead to different stereoisomers, the relative energies of the transition states leading to each isomer can be calculated. The stereoisomer formed via the lowest energy transition state is predicted to be the major product. This is particularly relevant for reactions involving the chiral center that can be formed at the C3 position.

Theoretical Kinetic Isotope Effect (KIE) Studies

Theoretical kinetic isotope effect (KIE) studies are a powerful computational tool used to investigate reaction mechanisms by predicting the change in reaction rate upon isotopic substitution. For 5-chloro-benzo[b]thiophen-2(3H)-one, theoretical KIE studies could elucidate the transition state structures of reactions involving this compound, such as those involving the cleavage of the C-H bond at the C3 position.

By employing computational methods like density functional theory (DFT), the vibrational frequencies of the ground state and the transition state for both the light (¹H) and heavy (²H or ³H) isotopologues can be calculated. The KIE is then determined from the zero-point vibrational energies (ZPVE) of these species. A primary KIE greater than 1 would suggest that the C-H bond is breaking in the rate-determining step of the reaction. The magnitude of the KIE can provide further details about the linearity and symmetry of the transition state. Such studies are crucial for understanding the mechanistic details of its reactivity. While direct experimental KIE studies on this specific molecule are not widely reported, the principles of using isotopically-labeled compounds and rapid quench experiments are well-established for mechanistic investigations of enzyme-catalyzed reactions. nih.gov

Prediction and Correlation of Spectroscopic Data with Experimental Findings

Computational chemistry offers robust methods for predicting spectroscopic data, which can be correlated with experimental findings to confirm molecular structures and assignments.

Computational NMR Chemical Shift Prediction

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods is a valuable tool for structural elucidation. For 5-chloro-benzo[b]thiophen-2(3H)-one, ¹H and ¹³C NMR chemical shifts can be calculated using quantum mechanical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT.

A comprehensive analysis involves optimizing the molecular geometry and then performing the NMR calculation. The calculated chemical shifts can be compared with experimental data to confirm the structure. Recent studies on complex heterocyclic systems, such as benzothienoquinoline heterohelicenes, have demonstrated a strong correlation between calculated and observed ¹H and ¹³C NMR chemical shifts, although some deviations can occur due to factors like significant anisotropic influence that may not be fully captured by the calculation scheme. mdpi.com

Below is an illustrative table of predicted versus hypothetical experimental chemical shifts for 5-chloro-benzo[b]thiophen-2(3H)-one.

AtomPredicted ¹³C Chemical Shift (ppm)Hypothetical Experimental ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Hypothetical Experimental ¹H Chemical Shift (ppm)
C2195.2194.8--
C335.836.13.853.82
C3a138.5138.2--
C4125.1124.97.457.42
C5130.4130.1--
C6128.9128.67.627.59
C7122.3122.07.317.28
C7a145.7145.4--

Note: The data in this table is illustrative and intended to represent the type of results obtained from such a study.

Simulated Vibrational Spectra for Assignment Confirmation

Simulated vibrational spectra, including infrared (IR) and Raman spectra, are instrumental in the assignment of experimental spectral bands. The vibrational frequencies and intensities for 5-chloro-benzo[b]thiophen-2(3H)-one can be computed using DFT calculations. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

The simulated spectrum can then be compared with the experimental spectrum, allowing for a detailed assignment of the vibrational modes to specific functional groups and bond vibrations within the molecule. For instance, the characteristic C=O stretching frequency of the ketone group and the C-Cl stretching frequency can be precisely identified.

Molecular Dynamics Simulations (if relevant for solution or dynamic behavior)

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of 5-chloro-benzo[b]thiophen-2(3H)-one in solution. To perform an MD simulation, a force field that accurately describes the intramolecular and intermolecular interactions of the molecule is required. The Automated Topology Builder (ATB) and Repository is a tool that can facilitate the development of such molecular force fields. uq.edu.au

Once a force field is established, MD simulations can be run to study properties such as solvation, conformational flexibility, and interactions with other molecules in a simulated environment. This can be particularly relevant for understanding its behavior in different solvents or its potential interactions within a biological system.

Quantitative Structure-Activity Relationship (QSAR) Descriptors (Excluding Biological Context)

Quantitative Structure-Activity Relationship (QSAR) studies rely on molecular descriptors to correlate the chemical structure of a compound with a particular property. Even excluding a biological context, these descriptors are valuable for understanding the physicochemical properties of 5-chloro-benzo[b]thiophen-2(3H)-one.

Calculation of Topological, Electronic, and Steric Descriptors

A wide range of descriptors can be calculated for 5-chloro-benzo[b]thiophen-2(3H)-one using various computational software.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. researchgate.net Examples include the Kier and Hall connectivity indices (χ) and kappa shape indices. researchgate.net

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule. They can be calculated using quantum chemical methods and include properties like the dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These describe the three-dimensional bulk of the molecule. Examples include molecular volume, surface area, and specific steric parameters like the Taft steric parameter (Es).

The table below provides examples of calculated QSAR descriptors for 5-chloro-benzo[b]thiophen-2(3H)-one.

Descriptor TypeDescriptor NameCalculated Value
Topological Molecular Weight184.64 g/mol
Kier & Hall Connectivity Index (¹χ)3.872
Kappa Shape Index (κ₁)5.231
Electronic Dipole Moment2.15 D
HOMO Energy-6.78 eV
LUMO Energy-1.23 eV
Steric Molecular Volume145.6 ų
Solvent Accessible Surface Area210.2 Ų

Note: The data in this table is illustrative and intended to represent the type of results obtained from such a study.

These calculated descriptors provide a quantitative basis for comparing 5-chloro-benzo[b]thiophen-2(3H)-one with other molecules and for developing predictive models for its physicochemical properties.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the development of green synthetic routes to Benzo[b]thiophen-2(3H)-one, 5-chloro-.

Current synthetic strategies for related benzo[b]thiophene structures often rely on multi-step processes that may involve harsh reagents and generate significant waste. Emerging sustainable approaches for similar heterocyclic systems include:

Electrophilic Cyclization: Greener processes for synthesizing 2,3-disubstituted benzo[b]thiophenes have been developed using electrophilic cyclization in environmentally friendly solvents like ethanol (B145695). uwf.edu These methods utilize safe and inexpensive inorganic reagents, offering high yields under mild conditions. uwf.edu The use of "table salt" (sodium chloride) as a source of "electrophilic chlorine" in the presence of an oxidizing agent presents a particularly innovative and sustainable option. nih.gov

Visible-Light-Promoted Cyclization: The use of visible light as a renewable energy source for chemical transformations is a rapidly growing field. A practical synthesis of benzothiophenes has been demonstrated through the visible-light-promoted cyclization of disulfides and alkynes. rsc.org Adapting this photoredox catalysis to the synthesis of the target compound could offer a more sustainable alternative to traditional thermal methods.

Palladium-Catalyzed Direct C-H Arylation: While typically used for creating C-C bonds on the thiophene (B33073) ring, research into intramolecular C-H functionalization could lead to novel cyclization strategies. Performing these reactions in green solvents like water could significantly improve the sustainability of the synthesis. unito.it

Future work should aim to adapt and optimize these green methodologies for the specific synthesis of Benzo[b]thiophen-2(3H)-one, 5-chloro-, focusing on improving atom economy, reducing energy consumption, and minimizing the use of hazardous substances.

Table 1: Comparison of Potential Sustainable Synthetic Routes

Synthetic Route Potential Advantages Key Research Focus
Green Electrophilic Cyclization Use of non-toxic reagents (e.g., NaCl), mild reaction conditions, high yields. nih.gov Optimization of reaction conditions for the 5-chloro substrate, exploring different green solvents.
Visible-Light-Promoted Cyclization Utilization of a renewable energy source, potential for novel reaction pathways. rsc.org Identification of suitable photosensitizers and reaction partners for the target molecule.

Investigation of Undiscovered Reactivity Patterns

The reactivity of Benzo[b]thiophen-2(3H)-one, 5-chloro- is not extensively documented, presenting a fertile ground for fundamental chemical research. The interplay between the electron-withdrawing chloro group on the benzene (B151609) ring and the lactam-like thioester in the heterocyclic ring likely imparts unique reactivity.

Key areas for investigation include:

Reactions at the 3-Position: The methylene (B1212753) group at the 3-position is flanked by a carbonyl group and a sulfur atom, making it potentially acidic and susceptible to a variety of reactions. Exploration of its deprotonation and subsequent reaction with various electrophiles could lead to a diverse range of 3-substituted derivatives.

Electrophilic Aromatic Substitution: The general reactivity of benzo[b]thiophenes towards electrophiles favors substitution at the 3-position. researchgate.net However, the presence of the carbonyl at the 2-position and the chlorine at the 5-position will influence the regioselectivity of such reactions. A systematic study of halogenation, nitration, and Friedel-Crafts reactions would provide valuable insight into the electronic properties of the scaffold.

Nucleophilic Reactions: The carbonyl group at the 2-position is a potential site for nucleophilic attack. Investigating its reactivity with various nucleophiles, such as organometallic reagents or amines, could yield novel derivatives with interesting properties. The thiolate that could be formed via ring-opening is a soft nucleophile, which would preferentially react with soft electrophiles. nih.govresearchgate.net

Cross-Coupling Reactions: The chlorine atom at the 5-position provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This would enable the introduction of a wide array of substituents onto the benzene ring, significantly expanding the chemical space of accessible derivatives.

Understanding these fundamental reactivity patterns is crucial for the rational design of new molecules with tailored properties.

Advanced Materials Science Applications

Benzo[b]thiophene derivatives are recognized as important building blocks for organic electronics due to their rigid, planar structure and good charge-transport properties. nih.gov The specific substitution pattern of Benzo[b]thiophen-2(3H)-one, 5-chloro- makes it an intriguing candidate for the development of novel organic semiconductors and polymers.

Organic Semiconductors: Solution-processable organic semiconductors based on benzo[b]thiophene derivatives have been successfully used in organic field-effect transistors (OFETs). nih.gov The introduction of a chloro-substituent can modulate the electronic properties and influence the solid-state packing of the molecules, which are key factors for charge mobility. Future research could focus on synthesizing derivatives of Benzo[b]thiophen-2(3H)-one, 5-chloro- and evaluating their performance in electronic devices.

Polymer Building Blocks: The bifunctional nature of the molecule (e.g., the reactive 3-position and the 5-chloro group) allows for its potential use as a monomer in polymerization reactions. For example, polymerization through repetitive cross-coupling reactions could lead to novel conjugated polymers with interesting optoelectronic properties. The synthesis of donor-acceptor conjugated polymers based on benzo[b]dithiophene has been reported, highlighting the potential of thiophene-based structures in polymer chemistry.

Table 2: Potential Materials Science Applications

Application Area Rationale Research Direction
Organic Field-Effect Transistors (OFETs) Benzo[b]thiophene core provides good charge transport; chloro-substituent can tune electronic levels and packing. nih.gov Synthesis of derivatives and fabrication/characterization of OFET devices.
Organic Photovoltaics (OPVs) Potential as an electron-acceptor or donor component in the active layer of solar cells. Design and synthesis of donor-acceptor molecules or polymers incorporating the 5-chloro-benzo[b]thiophen-2-one moiety.

Exploration of New Spectroscopic Techniques for Enhanced Characterization

While standard spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry are essential for routine characterization, the application of more advanced methods could provide deeper structural and dynamic insights into Benzo[b]thiophen-2(3H)-one, 5-chloro- and its derivatives.

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals, especially in more complex derivatives. For instance, in a study of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one, 1H-NMR was used to investigate the produced diastereomers. arxiv.org

Solid-State NMR (ssNMR): For applications in materials science, understanding the structure and packing in the solid state is crucial. ssNMR can provide detailed information about the conformation and intermolecular interactions of the compound in its solid form.

Advanced Mass Spectrometry: Techniques such as High-Resolution Mass Spectrometry (HRMS) are critical for confirming the elemental composition of newly synthesized derivatives. nih.gov

UV-Vis and Fluorescence Spectroscopy: A detailed investigation of the photophysical properties of the parent compound and its derivatives is essential for evaluating their potential in optoelectronic applications. Spectroscopic studies on related systems have revealed how structural modifications can significantly alter their absorption and emission spectra. nih.gov

A comprehensive spectroscopic analysis will not only confirm the structure of new compounds but also provide a fundamental understanding of their electronic structure and intermolecular interactions.

High-Throughput Computational Screening for Derivatization Potential

Computational chemistry offers a powerful tool for predicting the properties of yet-to-be-synthesized molecules, thereby guiding experimental efforts. High-throughput computational screening can be employed to explore the vast chemical space of possible derivatives of Benzo[b]thiophen-2(3H)-one, 5-chloro-.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate key electronic properties such as the HOMO-LUMO gap, which is crucial for predicting the charge-transport and optical properties of potential organic semiconductor materials. Studies on novel benzo[b]thiophene-2-carbaldehyde derivatives have utilized quantum chemical calculations to assess molecular stability and reactivity. nih.gov

Virtual Screening for Material Properties: Similar to virtual screening in drug discovery, computational methods can be used to screen a virtual library of derivatives for desirable properties in materials science. nih.gov For example, derivatives can be screened for their predicted charge mobility, exciton (B1674681) binding energy, and solid-state packing.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the morphology and intermolecular interactions of derivatives in the solid state or in polymer blends, which are critical for the performance of organic electronic devices.

By leveraging computational screening, research efforts can be focused on the most promising candidates for synthesis and experimental validation, accelerating the discovery of new materials with advanced properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-chloro-benzo[b]thiophen-2(3H)-one?

  • Methodology : A high-yield approach involves halogenation of the parent benzo[b]thiophen-2(3H)-one scaffold. For example, bromination at the 5-position using oxone-mediated oxidation (99% yield for the bromo derivative) suggests analogous chlorination could employ reagents like SOCl₂ or PCl₅ under controlled conditions . Friedel-Crafts-like reactions (e.g., AlCl₃-catalyzed chlorination) may also be applicable, as seen in benzoyl chloride synthesis .
  • Key Data : The bromo analog (5-bromo-benzo[b]thiophen-2(3H)-one) is synthesized at 94% yield with a melting point of 117–120°C, characterized via ¹H/¹³C NMR and HRMS .

Q. How is 5-chloro-benzo[b]thiophen-2(3H)-one characterized spectroscopically?

  • Methodology : Confirm structure and purity using:

  • ¹H NMR : Distinct aromatic proton signals (δ 6.8–7.5 ppm) and carbonyl resonance (δ ~190 ppm in ¹³C NMR).
  • IR : Strong C=O stretch at ~1700 cm⁻¹.
  • HRMS : Molecular ion peak matching C₈H₅ClOS (exact mass: 184.96 g/mol).
    • Validation : Cross-reference with spectral data from analogous brominated derivatives .

Advanced Research Questions

Q. How does the 5-chloro substituent influence tautomeric equilibria in benzo[b]thiophen-2(3H)-one?

  • Methodology : Compare tautomeric forms (e.g., keto-enol) using variable-temperature NMR and computational modeling (DFT). Substituents like Cl at C5 may stabilize specific tautomers via electronic effects.
  • Insight : Benzo[b]thiophenones typically favor the lactone (keto) form, but electron-withdrawing groups (e.g., Cl) could enhance resonance stabilization .

Q. What strategies enable regioselective functionalization of 5-chloro-benzo[b]thiophen-2(3H)-one?

  • Methodology :

  • Electrophilic Substitution : Use directing groups (e.g., –COCl) to target C3 or C7 positions.
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts on halogenated intermediates (e.g., 3-bromomethyl-5-chloro derivatives) .
    • Example : 3-(Bromomethyl)-5-chlorobenzo[b]thiophene (CAS 1198-51-2) serves as a versatile intermediate for alkylation or nucleophilic substitution .

Q. How can Wolff rearrangement be applied to derivatize 5-chloro-benzo[b]thiophen-2(3H)-one?

  • Methodology : Generate 3-diazo intermediates (e.g., via diazotization) to undergo photochemical Wolff rearrangement, yielding ketenes or esters.
  • Case Study : 3-Diazo-benzo[b]thiophen-2(3H)-one rearranges to ketenes, which trap with alcohols to form esters (e.g., methyl or ethyl derivatives) .

Q. How to resolve contradictions in reported melting points or yields for halogenated derivatives?

  • Methodology : Replicate syntheses under varying conditions (solvent, catalyst loading, temperature). For example, discrepancies in bromo-derivative yields (94–99%) may arise from purification methods or reaction time .

Methodological Challenges and Solutions

Q. What are the stability considerations for storing 5-chloro-benzo[b]thiophen-2(3H)-one?

  • Guidelines : Store at ≤4°C in inert atmospheres (argon) to prevent hydrolysis or oxidation. Derivatives with reactive halogens (e.g., bromomethyl groups) require desiccated conditions .

Q. How to design experiments analyzing the bioactivity of 5-chloro-benzo[b]thiophen-2(3H)-one?

  • Approach : Screen against enzyme targets (e.g., kinases) using in vitro assays. Compare with analogs like 5-bromo derivatives, which show inhibitory activity in medicinal chemistry studies .

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